c-Curarine III chloride

Neuromuscular Junction Pharmacology Nicotinic Acetylcholine Receptor (nAChR) Antagonism Muscle Relaxant Potency

c-Curarine III chloride (Fluorocurarine chloride) is a selective sympathetic ganglioblocker with weak neuromuscular activity, offering distinct advantages over classic curare alkaloids like d-tubocurarine. This specificity minimizes experimental artifacts in autonomic nervous system studies, making it a critical tool for researchers investigating ganglionic pharmacology, SAR of curare alkaloids, and as a validated control in HTS. For research use only.

Molecular Formula C20H23ClN2O
Molecular Weight 342.9 g/mol
CAS No. 22273-09-2
Cat. No. B000084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Curarine III chloride
CAS22273-09-2
SynonymsCuranium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride, (19E)-
Molecular FormulaC20H23ClN2O
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESCC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
InChIInChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1
InChIKeyCSLYOMBKQNZAED-CQLNDTFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Curarine III chloride (CAS 22273-09-2): A High-Potency Calabash Curare Alkaloid for Neuromuscular and Ganglionic Research


c-Curarine III chloride (also known as Fluorocurarine chloride, Toxiferine I, or C-Fluorocurarine) is a bisindole alkaloid isolated from calabash curare (Strychnos toxifera) and characterized as a quaternary ammonium neuromuscular blocking agent [1]. It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle paralysis. Notably, it also possesses selective sympathetic ganglionic blocking activity, distinguishing it from many classical curare alkaloids . With a molecular formula of C20H23ClN2O and a molecular weight of 342.86 g/mol, this compound serves as a critical reference standard in receptor pharmacology, structure-activity relationship (SAR) studies, and the development of next-generation muscle relaxants [2].

Why Standard Neuromuscular Blockers (e.g., d-Tubocurarine, Alcuronium) Cannot Substitute for c-Curarine III Chloride in Specialized Research


Although c-Curarine III chloride belongs to the broad class of curare alkaloid neuromuscular blockers, its unique pharmacological fingerprint prevents straightforward substitution. Unlike d-Tubocurarine, which primarily targets the neuromuscular junction, c-Curarine III chloride exhibits a dual-site antagonistic profile: it is both a potent neuromuscular blocker and a selective sympathetic ganglioblocker . Furthermore, its binding affinity and potency metrics differ substantially from semi-synthetic derivatives like Alcuronium [1]. This divergent activity spectrum arises from specific structural features, such as the bisindole scaffold and specific N-substitution patterns, which dictate distinct receptor subtype selectivity and kinetic profiles. Consequently, experimental models designed to probe ganglionic transmission, specific nAChR subtypes, or the nuanced SAR of curare alkaloids will yield significantly different—and potentially misleading—results if generic, clinically optimized analogs are used as substitutes. The following quantitative evidence substantiates these critical differences.

c-Curarine III Chloride: Quantified Differentiation Against d-Tubocurarine, Alcuronium, and Arfonad


Superior Neuromuscular Blocking Potency Relative to d-Tubocurarine

c-Curarine III chloride demonstrates significantly higher potency at the neuromuscular junction compared to the classical curare alkaloid d-tubocurarine. This differential is critical for studies requiring robust and sustained neuromuscular blockade [1].

Neuromuscular Junction Pharmacology Nicotinic Acetylcholine Receptor (nAChR) Antagonism Muscle Relaxant Potency

High-Affinity Binding to Muscle-Type nAChR (Ki = 14 nM) Compared to Alcuronium (Ki = 234 nM)

In a defined radioligand binding assay using (±)-[3H]epibatidine on Torpedo californica muscle-type nAChRs, c-Curarine III chloride (as toxiferine I) exhibits a Ki of 14 nM. This represents a more than 16-fold higher affinity compared to the clinically used semi-synthetic derivative alcuronium (Ki = 234 nM) [1].

Receptor Binding Kinetics Radioligand Binding Assay Muscle-Type nAChR (α1)2β1γδ

Selective Sympathetic Ganglionic Blockade with 6x Potency Over Arfonad (Trimethaphan)

c-Curarine III chloride uniquely demonstrates a dose-dependent separation of ganglionic and neuromuscular effects. At low doses (0.02-0.2 mg/kg), it selectively blocks sympathetic ganglia with an activity reported to be 6 times as potent as that of the standard ganglionic blocker arfonad (trimethaphan) .

Autonomic Pharmacology Sympathetic Ganglion Blockade Nicotinic Receptor Subtype Selectivity

Distinct Duration of Action and Structural Scaffold Compared to Alcuronium

The parent alkaloid c-Curarine III chloride exhibits a longer duration of neuromuscular blocking action compared to its semi-synthetic derivative alcuronium. This difference is attributed to the presence of allylic functions in alcuronium, which introduce a site for metabolic biotransformation and lead to a shorter duration and more rapid onset [1]. Furthermore, c-Curarine III chloride serves as the direct precursor scaffold for synthesizing novel analogues with modified selectivity for α7 nAChRs and M2 muscarinic allosteric sites [2].

Pharmacokinetics Structure-Activity Relationship (SAR) Duration of Action

High-Impact Research Applications for c-Curarine III Chloride Based on Quantified Differentiation


Calibrating High-Sensitivity Competitive Binding Assays for Muscle-Type nAChR

Due to its high affinity for muscle-type nAChRs (Ki = 14 nM) , c-Curarine III chloride is the ideal reference compound for calibrating and validating radioligand binding assays, such as those using (±)-[3H]epibatidine. Its nanomolar potency allows for the clear definition of non-specific binding and provides a robust, quantitative benchmark for screening novel nAChR antagonists. This ensures high assay sensitivity and reproducibility, which are critical for drug discovery programs targeting neuromuscular disorders.

Mechanistic Studies of Dual Neuromuscular and Autonomic Ganglionic Blockade

The unique dose-response profile of c-Curarine III chloride—exhibiting selective ganglionic blockade at 0.02-0.2 mg/kg and neuromuscular blockade at 2-3 mg/kg —makes it an invaluable tool for researchers investigating the interplay between the somatic and autonomic nervous systems. It allows for the controlled, sequential inhibition of ganglionic and neuromuscular transmission in a single experimental preparation, a capability that cannot be replicated by using a combination of a pure neuromuscular blocker and a pure ganglionic blocker due to potential pharmacokinetic and pharmacodynamic interactions.

Structure-Activity Relationship (SAR) Studies for Next-Generation Muscle Relaxants

As the natural, unmodified parent scaffold of clinically relevant derivatives like alcuronium, c-Curarine III chloride is the essential starting material for SAR campaigns. Its distinct kinetic profile (longer duration than alcuronium) and high potency [1] provide a baseline for designing and evaluating semi-synthetic analogues. Researchers can systematically modify its structure to probe how specific functional groups influence receptor affinity, subtype selectivity (e.g., α7 nAChR vs. muscle-type), onset time, and metabolic stability, thereby guiding the rational design of improved neuromuscular blocking agents [2].

Quote Request

Request a Quote for c-Curarine III chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.